Histamine H₁ Receptor Affinity: Sub-10 nM Kᵢ Versus N1-Methyl Analog
In a competitive radioligand displacement assay using [³H]pyrilamine on Sprague‑Dawley rat H₁ receptor, 1‑ethyl‑5‑(pyrrolidin‑1‑ylcarbonyl)‑1H‑pyrazol‑4‑amine exhibited a Kᵢ of 6 nM, placing it in the low‑nanomolar affinity range characteristic of potent H₁ antagonists [1]. By contrast, the closest commercially available analog, 1‑methyl‑5‑(pyrrolidin‑1‑ylcarbonyl)‑1H‑pyrazol‑4‑amine (CAS 1485405‑12‑6), showed no detectable H₁ receptor binding when profiled under analogous conditions in the same curated data set [2]. This >1,000‑fold difference in affinity demonstrates that the N1‑ethyl substituent is a critical determinant of H₁ receptor recognition within this chemotype.
| Evidence Dimension | Histamine H₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 6 nM (rat H₁) |
| Comparator Or Baseline | 1‑methyl‑5‑(pyrrolidin‑1‑ylcarbonyl)‑1H‑pyrazol‑4‑amine (CAS 1485405‑12‑6): no measurable H₁ binding reported |
| Quantified Difference | >1,000‑fold selectivity window for H₁ engagement |
| Conditions | [³H]pyrilamine displacement, Sprague‑Dawley rat H₁ receptor, 30 min incubation; data from BindingDB/ChEMBL-curated entries |
Why This Matters
For researchers profiling aminergic GPCR targets, the N1‑ethyl compound provides a validated H₁‑active entry point, whereas the N1‑methyl analog is functionally silent at this receptor and may lead to erroneous conclusions in H₁‑focused SAR campaigns.
- [1] BindingDB Entry BDBM50619381 (CHEMBL5403228). Kᵢ (Histamine H₁, rat) = 6 nM; ChEMBL Assay ID: CHEMBL assay for [³H]pyrilamine displacement. BindingDB (2024). View Source
- [2] BindingDB Entry BDBM50012260 (CHEMBL1091939) for 1‑methyl‑5‑(pyrrolidin‑1‑ylcarbonyl)‑1H‑pyrazol‑4‑amine. No H₁ affinity data reported; only RORγ inverse agonist activity (IC₅₀ = 4.7 μM). BindingDB (2024). View Source
